molecular formula C10H8BrNO B13540492 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

Cat. No.: B13540492
M. Wt: 238.08 g/mol
InChI Key: RGYDZZFDBXBAHN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is an organic compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile typically involves the bromination of a benzofuran precursor followed by the introduction of an acetonitrile group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzofuran ring. The subsequent step involves the reaction of the brominated benzofuran with acetonitrile under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for its therapeutic potential.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
  • 2-(5-Fluoro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
  • 2-(5-Iodo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

Uniqueness

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

InChI

InChI=1S/C10H8BrNO/c11-9-5-7(1-3-12)10-8(6-9)2-4-13-10/h5-6H,1-2,4H2

InChI Key

RGYDZZFDBXBAHN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2CC#N)Br

Origin of Product

United States

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